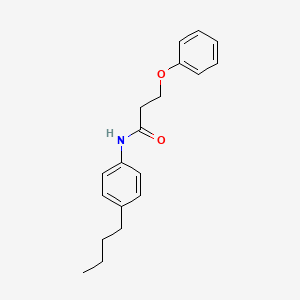![molecular formula C24H19ClN4O2 B11688728 5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B11688728.png)
5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a phenyl group attached to a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization One common method involves the reaction of 2-chlorobenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with phenylhydrazine in the presence of a suitable catalyst to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted pyrazole derivatives.
科学的研究の応用
5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, dyes, and agrochemicals.
作用機序
The mechanism of action of 5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide: Similar structure with a different position of the carboxamide group.
5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.
Uniqueness
The uniqueness of 5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups and their positions on the pyrazole ring
特性
分子式 |
C24H19ClN4O2 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
5-[(2-chlorobenzoyl)amino]-N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C24H19ClN4O2/c1-16-11-13-17(14-12-16)27-24(31)20-15-26-29(18-7-3-2-4-8-18)22(20)28-23(30)19-9-5-6-10-21(19)25/h2-15H,1H3,(H,27,31)(H,28,30) |
InChIキー |
WLMBMQKYNAKKBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688646.png)
![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide](/img/structure/B11688651.png)
![N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-YL)acetohydrazide](/img/structure/B11688654.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688670.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B11688673.png)
![2-phenyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11688674.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11688690.png)
![ethyl 4-[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B11688695.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methylbenzamide](/img/structure/B11688707.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11688714.png)
![Propyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate](/img/structure/B11688724.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11688726.png)
![5-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11688736.png)
